molecular formula C8H15NO B2423413 (1R,2R)-2-(cyclopropylamino)cyclopentan-1-ol CAS No. 210685-32-8

(1R,2R)-2-(cyclopropylamino)cyclopentan-1-ol

Cat. No.: B2423413
CAS No.: 210685-32-8
M. Wt: 141.214
InChI Key: VCEOZDDSFLYFMG-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-(cyclopropylamino)cyclopentan-1-ol is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.214. The purity is usually 95%.
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Scientific Research Applications

Enzyme Synthesis Inhibition

  • Inhibition of S-adenosyl-L-methionine Synthesis: The structural analog of (1R,2R)-2-(cyclopropylamino)cyclopentan-1-ol, 1-aminocyclopentane-1-carboxylic acid, shows inhibitory activity on the synthesis of S-adenosyl-L-methionine by ATP:L-methionine S-adenosyltransferase in yeast, Escherichia coli, and rat liver (Coulter et al., 1974).

Conformational Restriction in Bioactive Compounds

  • Conformational Restricted Analogues of Histamine: Utilization of the cyclopropane ring in (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes enhances activity and provides insights into bioactive conformations, relevant for histamine analogues (Kazuta et al., 2002).

Precursor for Synthesis of Carbocyclic Nucleosides

  • Synthesis of Carbocyclic Nucleosides: The compound has been used as a precursor in the stereocontrolled synthesis of cyclopentanes, a component for carbocyclic nucleosides (Chang et al., 1994).

Kinetic Resolution in Synthesis

  • Kinetic Resolution: Efficient synthesis of both enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate via parallel kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate (Davies et al., 2003).

Conformational Studies in Drug Design

  • Investigation of Bioactive Conformation: In histamine H3 receptor antagonists, the cyclopropane ring provides insights into bioactive conformations, critical for the design of specific ligands (Watanabe et al., 2010).

Agonist Activity in Receptor Binding

  • Receptor Binding and Agonist Activity: Conformationally restricted analogues of histamine with a chiral cis- or trans-cyclopropane structure have been developed as histamine H3 and H4 receptor antagonists (Watanabe et al., 2006).

Properties

IUPAC Name

(1R,2R)-2-(cyclopropylamino)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-8-3-1-2-7(8)9-6-4-5-6/h6-10H,1-5H2/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEOZDDSFLYFMG-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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